molecular formula C8H8INO3 B1383091 2-Amino-5-iodo-4-methoxybenzoic acid CAS No. 1335203-40-1

2-Amino-5-iodo-4-methoxybenzoic acid

Cat. No.: B1383091
CAS No.: 1335203-40-1
M. Wt: 293.06 g/mol
InChI Key: BONNGMLFIVTCKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-5-iodo-4-methoxybenzoic acid is a useful research compound. Its molecular formula is C8H8INO3 and its molecular weight is 293.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Analysis

The spectroscopic analysis of related compounds, such as 4-amino-5-chloro-2-methoxybenzoic acid, has been conducted using techniques like FTIR, FT-Raman, UV, and NMR. These studies help in understanding the molecular structure and vibrational frequencies, which are crucial for characterizing chemical compounds and their interactions (A. Poiyamozhi et al., 2012).

Thermodynamic Properties

The thermodynamic properties of similar aminomethoxybenzoic acids have been studied to understand their vapor pressures and sublimation points. This information is vital for industrial processes that involve these compounds (M. Monte, A. R. Almeida, & M. Matos, 2010).

Pharmaceutical Research

In pharmaceutical research, related compounds, like 4-amino-5-chloro-2-methoxybenzoic acid, have been used in the synthesis of serotonin receptor agonists. This showcases the potential of similar compounds in developing new drugs (D. Yang et al., 1997).

Material Science

In material science, derivatives of aminomethoxybenzoic acids have been utilized. For instance, copolymers with 3-amino-4-methoxybenzoic acid have been explored for the separation and recovery of palladium, demonstrating their utility in recycling and environmental conservation (Lijiang Zhong et al., 2017).

Organic Synthesis

Organic synthesis often employs such compounds as intermediates or catalysts. For example, o-Iodoxybenzoic acid, a related compound, is used in the oxidation of alcohols to carbonyl compounds, highlighting the significance of these compounds in synthetic chemistry (Vipin A. Nair, 2020).

Biochemical Studies

Compounds like 4-methoxybenzoic acid and its derivatives have been studied for their interactions with various enzyme systems, contributing to our understanding of biochemical processes and enzyme-substrate relationships (F. Bernhardt et al., 1973).

Properties

IUPAC Name

2-amino-5-iodo-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO3/c1-13-7-3-6(10)4(8(11)12)2-5(7)9/h2-3H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BONNGMLFIVTCKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.